molecular formula C15H20N4O2S B2590998 (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide CAS No. 2035007-10-2

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2590998
CAS No.: 2035007-10-2
M. Wt: 320.41
InChI Key: CFSIDOSCKUFLMM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide is a structurally novel and potent inhibitor of Cathepsin C (dipeptidyl peptidase I), a key enzyme involved in the activation of granule-associated serine proteases such as neutrophil elastase, cathepsin G, and proteinase 3 in immune cells. This compound acts through a specific, irreversible mechanism, covalently binding to the active site of Cathepsin C, thereby preventing the downstream activation of these pro-inflammatory proteases. The design of this inhibitor incorporates a vinyl sulfonamide group as an electrophilic trap, which reacts with the catalytic cysteine residue of the enzyme. Research into this compound is primarily focused on investigating the role of Cathepsin C in a variety of inflammatory and autoimmune diseases. Studies have shown that inhibiting Cathepsin C can significantly reduce tissue damage and inflammation in models of diseases such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and cystic fibrosis, where neutrophil-derived proteases are major drivers of pathology. Its value to researchers lies in its utility as a precise chemical tool to dissect the Cathepsin C pathway and to validate it as a therapeutic target for conditions characterized by excessive neutrophil-mediated inflammation.

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSIDOSCKUFLMM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide is a synthetic compound that incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4O2S
  • CAS Number : 2034997-85-6

Biological Activity Overview

Research indicates that compounds containing triazole and sulfonamide moieties exhibit a range of biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains and fungal pathogens.
AnticancerInhibits cell growth in different cancer cell lines.
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways.

The biological effects of this compound are largely attributed to its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π–π interactions, enhancing binding affinity to target proteins.

Case Studies

  • Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
  • Anticancer Properties : Research involving various cancer cell lines indicated that the compound reduced cell viability in a dose-dependent manner. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 1,4-disubstituted 1H-1,2,3-triazole.
  • Substituents :
    • Branch 1 : 3-methylbutan-2-yl group.
    • Branch 2 : (E)-2-phenylethenesulfonamide.
  • Key Functional Groups : Sulfonamide (electron-withdrawing), styryl (π-conjugated), triazole (hydrogen-bond acceptor).
Analogs (Table 1)
Compound Name Structural Features Key Differences
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate 1,2,4-triazole core; phenylacetyl and carbamate substituents Triazole regioisomer (1,2,4 vs. 1,2,3); carbamate vs. sulfonamide
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide 1,2,3-triazole with benzamide and dibenzylaminomethyl groups Benzamide backbone; lack of styryl/sulfonamide
3-Benzylidene phthalide derivatives Benzylidene phthalide core; NH2 and CH2 groups adjacent to triazole Phthalide scaffold; simpler alkyl substituents

Spectroscopic and Crystallographic Data

  • Target Compound : Expected NMR peaks:
    • Triazole NH: δ ~13.0 (similar to ).
    • Aromatic protons: δ 7.5–8.2 (overlap with styryl and phenyl groups).
    • CH2/CH3: δ 3.4–4.3 (alkyl chain and sulfonamide).
  • Analog from : Peaks at δ 3.4 (CH2), 4.3 (NH2), 7.5–8.2 (aromatic), and 13.0 (NH-triazole) .
  • Crystallography : SHELXL and WinGX are standard for refinement; triazole planarity and sulfonamide geometry are critical metrics.

Stability and Reactivity

  • Triazole Stability : 1,2,3-triazoles are generally stable under physiological conditions, but substituents (e.g., sulfonamide) may alter hydrolysis susceptibility.
  • Sulfonamide Reactivity : Prone to hydrolysis under acidic/basic conditions; the styryl group may enhance π-π stacking interactions.
  • Analog from : Benzylidene phthalide derivatives may exhibit lower stability due to ester linkages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.